molecular formula C7H3BrFNO4 B572761 3-Bromo-4-fluoro-5-nitrobenzoic acid CAS No. 1290117-21-3

3-Bromo-4-fluoro-5-nitrobenzoic acid

Cat. No. B572761
CAS RN: 1290117-21-3
M. Wt: 264.006
InChI Key: DEPOWDIDJDBOFC-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 . It has a molecular weight of 264.01 . It is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of 3-Bromo-4-fluoro-benzoic acid can be achieved through a process that involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature between about 0° and 100° C .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluoro-5-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 264.01 .

Scientific Research Applications

Preparation of Novel Benzimidazoles

3-Bromo-4-fluoro-5-nitrobenzoic acid can be used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown promising antimycobacterial activity, making them potential candidates for the development of new drugs against mycobacterial infections .

Synthesis of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

This compound is also used in the synthesis of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors, which contain a benzimidazole core structure, could be used in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Precursors for the Pictet-Spengler Reaction

3-Bromo-4-fluoro-5-nitrobenzoic acid can be used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . This reaction is a key step in the synthesis of many biologically active natural products and pharmaceuticals .

Reactions at the Benzylic Position

The presence of a benzene ring in 3-Bromo-4-fluoro-5-nitrobenzoic acid allows for resonance stabilization of the benzylic position . This makes it a valuable compound in studying reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Industrial Synthesis

3-Bromo-4-fluoro-5-nitrobenzoic acid is used in industrial synthesis processes . For example, it can be reacted with acetyl chloride in the presence of an acylation catalyst, followed by a reaction with bromine and a hypochlorite solution . This process is used in the preparation of other complex organic compounds .

Preparation of 3-Phenoxy-4-fluoro-benzoic Acid

This compound can be used to prepare 3-phenoxy-4-fluoro-benzoic acid . This is achieved by reacting 3-Bromo-4-fluoro-5-nitrobenzoic acid (or its sodium or potassium salt) with potassium phenolate .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-bromo-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPOWDIDJDBOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716481
Record name 3-Bromo-4-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-5-nitrobenzoic acid

CAS RN

1290117-21-3
Record name 3-Bromo-4-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NBS (47.9 g, 0.268 mol) was added portion-wise to a solution of 4-fluoro-3-nitro-benzoic acid (41.5 g, 0.224 mol) in conc. H2SO4 (0.35 L). The reaction mixture was stirred for 5 h at 65° C. and then poured into ice-water (1.5 L). The precipitate was filtered off, washed twice with water (300 mL) and dried to give the title compound as a white solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 10.7 (s, br, 1H), 8.76 (m, 1H), 8.62 (m, 1H).
Name
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two

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